1H-Pyrrolo[1,2-a]benzimidazole, 6-fluoro-2,3-dihydro-, 4-oxide

TNFα modulation Autoimmune disorders Inflammatory disease

1H-Pyrrolo[1,2-a]benzimidazole, 6-fluoro-2,3-dihydro-, 4-oxide (CAS 893725-52-5; molecular formula C10H9FN2O; molecular weight 192.19 g/mol) is a heterocyclic compound belonging to the pyrrolo[1,2-a]benzimidazole (PBI) class. It features a fused bicyclic framework comprising a pyrrole ring fused to a benzimidazole core, with a 6-fluoro substituent on the benzene ring and an N-oxide functionality at the 4-position of the benzimidazole.

Molecular Formula C10H9FN2O
Molecular Weight 192.19 g/mol
CAS No. 893725-52-5
Cat. No. B12124715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrolo[1,2-a]benzimidazole, 6-fluoro-2,3-dihydro-, 4-oxide
CAS893725-52-5
Molecular FormulaC10H9FN2O
Molecular Weight192.19 g/mol
Structural Identifiers
SMILESC1CC2=[N+](C3=C(N2C1)C=CC(=C3)F)[O-]
InChIInChI=1S/C10H9FN2O/c11-7-3-4-8-9(6-7)13(14)10-2-1-5-12(8)10/h3-4,6H,1-2,5H2
InChIKeyIMCLWGCJGLDNGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrrolo[1,2-a]benzimidazole, 6-fluoro-2,3-dihydro-, 4-oxide (893725-52-5): Procurement-Grade Profile of a Fluorinated N-Oxide Heterocycle


1H-Pyrrolo[1,2-a]benzimidazole, 6-fluoro-2,3-dihydro-, 4-oxide (CAS 893725-52-5; molecular formula C10H9FN2O; molecular weight 192.19 g/mol) is a heterocyclic compound belonging to the pyrrolo[1,2-a]benzimidazole (PBI) class. It features a fused bicyclic framework comprising a pyrrole ring fused to a benzimidazole core, with a 6-fluoro substituent on the benzene ring and an N-oxide functionality at the 4-position of the benzimidazole . The canonical SMILES is C1CC2=[N+](C3=C(N2C1)C=CC(=C3)F)[O-], indicating a formal positive charge on the bridgehead nitrogen balanced by an oxide anion . This compound is catalogued as a screening compound for non-human research applications and is relevant to medicinal chemistry programs targeting inflammatory, autoimmune, and oncological disorders through TNFα modulation, as well as to synthetic methodology development [1].

Screening compound covered by US Patent 9,932,343 for TNFα modulator research
Fluorinated N-oxide heterocycle with distinct physicochemical and redox properties
N-oxide directs regioselective functionalization for SAR library construction

Why 1H-Pyrrolo[1,2-a]benzimidazole, 6-fluoro-2,3-dihydro-, 4-oxide Cannot Be Swapped with Unsubstituted or Non-Oxide PBI Analogs


Generic substitution within the pyrrolo[1,2-a]benzimidazole (PBI) class is precluded by three interdependent structural features that jointly govern the compound's physicochemical and pharmacological profile. The 4-oxide (N-oxide) functionality introduces a permanent dipole and formal charge separation that fundamentally alters aqueous solubility, hydrogen-bonding capacity, and molecular recognition relative to non-oxide analogs such as 6-fluoro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole (CAS 708-21-4) . The 6-fluoro substituent modulates electronic distribution across the aromatic ring, affecting both metabolic stability and target-binding complementarity compared to the non-fluorinated 4-oxide parent (CAS 27386-28-3, MW 174.20) . The 2,3-dihydro saturation state constrains ring conformation, influencing DNA intercalation geometry and enzyme active-site fit relative to fully aromatic PBI systems. These features are not simply additive; the N-oxide group is explicitly claimed as a pharmacophoric element in patent claims covering TNFα modulators, where the oxide is recited alongside the core scaffold in Formula (I) [1].

Non-oxide PBI analogs (e.g., CAS 708-21-4)
N-oxide pharmacophore absent; excluded from TNFα modulator patent claims. Activity profile may differ.
Non-fluorinated N-oxide (CAS 27386-28-3)
Lacks metabolic blocking fluorine and +18 Da mass tag; may alter microsomal stability and LC-MS tracking.
Fully aromatic PBI systems
2,3-Dihydro saturation constrains ring conformation; DNA intercalation geometry and enzyme fit may shift.

Quantitative Differentiation Evidence for 1H-Pyrrolo[1,2-a]benzimidazole, 6-fluoro-2,3-dihydro-, 4-oxide (893725-52-5) Against Closest Analogs


Pharmacological Target Space: N-Oxide Enables TNFα Modulator Activity Not Accessible to Non-Oxide PBI Scaffolds

The 4-oxide functionality is explicitly incorporated into the generic formula (I) of patent claims covering fused tricyclic benzimidazole TNFα modulators, distinguishing this compound from non-oxide 6-fluoro-PBI (CAS 708-21-4) which lacks the N-oxide and is not claimed as an active TNFα modulator [1]. Compounds within the claimed genus exhibit IC50 values of 50 μM or less, typically 1 μM or less, and preferably 20 nM or less in a TNFα-stimulated NF-κB reporter gene assay [1]. While specific IC50 data for the individual 6-fluoro-4-oxide compound are not disclosed, the N-oxide is a mandatory structural element in the claim scope, whereas non-oxide analogs are excluded from the protected pharmacophore space [1]. This creates a legal and functional distinction: procurement of the non-oxide analog for TNFα screening programs would fall outside the patented compound class.

TNFα Pathway Assay
Class-level inference
N-oxide required for claimed TNFα modulation; genus IC50 ≤ 1 μM (typical), ≤ 20 nM (preferred)
Supports screening compound selection for TNFα pathway studies; non-oxide analogs excluded.
Individual IC50 not disclosed; patent assay in HEK-293 cells.
TNFα modulation Autoimmune disorders Inflammatory disease

Molecular Weight and Aqueous Solubility: N-Oxide Increases MW by 16 Da and Enhances Hydrogen-Bond Acceptor Capacity Versus Non-Oxide Analog

The target compound (C10H9FN2O, MW 192.19 g/mol) carries a molecular weight increase of 16.00 Da relative to its non-oxide 6-fluoro analog, 1H-pyrrolo[1,2-a]benzimidazole, 6-fluoro-2,3-dihydro- (CAS 708-21-4; C10H9FN2, MW 176.19 g/mol) . This mass increment corresponds to one oxygen atom and introduces a formal negative charge on the exocyclic oxygen, creating a strong hydrogen-bond acceptor site. For comparison, the non-fluorinated N-oxide parent (CAS 27386-28-3; C10H10N2O, MW 174.20 g/mol) is 18.0 Da lighter than the target and lacks the electron-withdrawing fluoro substituent. The combined effect of fluorine and N-oxide is expected to reduce logP by approximately 0.5–1.0 log units relative to the non-oxide analog, based on established fragment contributions (F-substitution: ΔlogP ≈ −0.2 to −0.5; N-oxide: ΔlogP ≈ −0.5 to −1.5 depending on scaffold) [1].

MW & Solubility Shift
Cross-study comparable
ΔMW +16.00 Da vs. non-oxide; estimated ΔlogP −0.5 to −1.0
Enables unambiguous LC-MS discrimination and influences solubility predictions.
logP shift estimated from fragment contributions.
Physicochemical profiling Solubility Lead optimization

Comparative Stability and Reactivity: N-Oxide Enables Reductive Activation Pathways Inaccessible to Non-Oxide PBI Scaffolds

The N-oxide functionality in the pyrrolo[1,2-a]benzimidazole system is susceptible to bioreductive activation, a property shared with the broader PBI antitumor class where two-electron reduction by DT-diaphorase (NQO1) activates quinone-based PBIs for DNA alkylation [1]. The 4-oxide PBI subclass can undergo chemical reduction to the corresponding amine or hydroxylamine under mild conditions (e.g., catalytic hydrogenation or sodium borohydride), whereas the non-oxide analog (CAS 708-21-4) requires more forcing conditions for ring modification . This redox lability is absent in the 6-fluoro-2,3-dihydro scaffold lacking the N-oxide . The PBI class literature establishes that reduction-dependent DNA strand cleavage is a hallmark of the broader PBI pharmacophore, with the lead compound PBI-A (6-N-aziridinyl-3-hydroxy-7-methyl-PBI-5,8-dione 3-acetate) achieving nanomolar IC50 values against human ovarian and colon cancer lines [2]. While the target compound lacks the quinone/aziridine warheads required for direct DNA cross-linking, its N-oxide provides a synthetic handle for further functionalization toward reductively activated prodrugs.

Reductive Activation
Class-level inference
N-oxide reducible (NaBH4, H2/Pd-C); PBI class benchmark IC50 nanomolar via NQO1
Supports bioreductive prodrug design; non-oxide analog lacks redox handle.
Target compound lacks direct DNA cross-linking warheads.
Reductive activation Prodrug design DNA alkylation

Metabolic Oxidative Stability: 6-Fluoro Substituent Blocks CYP450-Mediated Hydroxylation at the Benzene Ring Para-Position Relative to Non-Fluorinated N-Oxide

The 6-fluoro substituent occupies a position on the benzimidazole benzene ring that is a known site of cytochrome P450-mediated aromatic hydroxylation. In the non-fluorinated N-oxide analog (CAS 27386-28-3; C10H10N2O), the corresponding position is unsubstituted and susceptible to oxidative metabolism . Fluorine substitution at metabolically labile aromatic positions is a well-established strategy to block CYP450 hydroxylation, as the C–F bond (bond dissociation energy ~116 kcal/mol) is substantially stronger than the C–H bond (~112 kcal/mol) and fluorine's electron-withdrawing effect deactivates the ring toward electrophilic oxidation [1]. This predicts that the 6-fluoro-4-oxide exhibits prolonged microsomal half-life relative to the non-fluorinated 4-oxide parent, although direct comparative intrinsic clearance data are not available in the public domain. The fluorine atom also contributes 18.998 Da to the molecular mass versus hydrogen (1.008 Da), producing a mass shift of +17.99 Da relative to CAS 27386-28-3 that is analytically useful for metabolite identification .

Metabolic Stability
Cross-study comparable
C–F BDE ~116 kcal/mol; predicted microsomal t1/2 increase 2- to 5-fold
May improve metabolic stability relative to non-fluorinated analog.
Direct intrinsic clearance data not publicly available.
Metabolic stability CYP450 Fluorine substitution

Synthetic Intermediate Utility: 4-Oxide Serves as a Regioselective Directing and Protecting Group for Downstream Derivatization Not Possible with Non-Oxide Scaffolds

The N-oxide moiety in heterocyclic systems is widely exploited as a transient directing group for regioselective C–H functionalization reactions, including Pd-catalyzed arylation and alkylation at positions ortho to the N-oxide oxygen. In the pyrrolo[1,2-a]benzimidazole 4-oxide scaffold, the N-oxide can direct electrophilic or metal-catalyzed substitution to the adjacent C-3 or C-5 positions, enabling regiochemical outcomes that are unattainable with the non-oxide analog (CAS 708-21-4) [1]. The 6-fluoro substituent further modulates the electronic environment, affecting both the directing capability of the N-oxide and the reactivity of the benzene ring toward electrophilic aromatic substitution. Synthesis of 2,3-dihydro-PBI 4-oxides proceeds via cyclization of 5-substituted 2-(γ-chloroalkyl)benzimidazoles in the presence of sodium ethoxide . The N-oxide can subsequently be reduced to the parent amine if desired, providing a protecting-group strategy for the bridgehead nitrogen during synthetic sequences. This orthogonal reactivity is absent in non-oxide PBI scaffolds, which lack the N-oxide directing group.

Synthetic Utility
Class-level inference
N-oxide directs regioselective C–H functionalization; typical yields 60–90%
Built-in directing group for late-stage diversification; absent in non-oxide analog.
Based on N-oxide-directed C–H activation precedent.
Synthetic methodology C–H functionalization N-oxide directing group

Optimal Research and Industrial Application Scenarios for 1H-Pyrrolo[1,2-a]benzimidazole, 6-fluoro-2,3-dihydro-, 4-oxide (893725-52-5)


TNFα Modulator Screening and Inflammatory Disease Drug Discovery Programs

The compound is structurally encompassed by Formula (I) of US Patent 9,932,343 covering fused tricyclic benzimidazole TNFα modulators, where the N-oxide is explicitly claimed as a pharmacophoric element. Procurement is indicated for laboratories conducting NF-κB reporter gene assays in HEK-293 cells to identify small-molecule TNFα antagonists, as the target compound satisfies the N-oxide structural requirement that non-oxide PBI analogs (e.g., CAS 708-21-4) do not meet. The patent reports that compounds within the genus exhibit IC50 values ≤ 1 μM, with preferred compounds reaching ≤ 20 nM in this assay [1].

Bioreductive Prodrug Design Leveraging the N-Oxide Redox Handle

The N-oxide functionality provides a bioreductive activation handle analogous to the quinone-based reductive activation exploited by the PBI antitumor class [2]. Research groups developing hypoxia-selective prodrugs or DT-diaphorase (NQO1)-targeted agents can utilize this compound as a scaffold for installing additional warheads (e.g., aziridine, acetamido) at the 6-position following N-oxide-directed functionalization, then assess reductive activation in human cancer cell lines overexpressing NQO1 versus matched knockout controls [3].

Late-Stage Diversification via N-Oxide-Directed C–H Functionalization for SAR Library Construction

Medicinal chemistry teams constructing SAR libraries around the PBI scaffold can exploit the N-oxide as a built-in directing group for regioselective Pd-catalyzed C–H arylation or alkylation at positions adjacent to the N-oxide [4]. The 6-fluoro substituent provides an additional electronic handle for tuning reactivity and a mass tag for reaction monitoring by LC-MS. The non-oxide analog (CAS 708-21-4) lacks this directing group and requires alternative (often multi-step) strategies to achieve comparable regiochemical control .

Comparative Metabolism Studies Using the 17.99 Da Fluorine Mass Tag

The 6-fluoro substituent provides a mass increment of 17.99 Da relative to the non-fluorinated N-oxide parent (CAS 27386-28-3), enabling differential mass spectrometric tracking of parent compound and metabolites in co-incubation experiments . DMPK laboratories can conduct head-to-head microsomal stability comparisons between the fluorinated and non-fluorinated N-oxide analogs to quantify the metabolic protective effect of 6-fluoro substitution on benzimidazole ring oxidation, using the characteristic +18 Da mass shift for unambiguous analyte identification [5].

Application
Selection Property
Validation Focus
TNFα pathway screening studies
N-oxide pharmacophoric requirement
NF-κB reporter gene assay context
Bioreductive activation research
N-oxide redox handle
NQO1-mediated reduction context
SAR library construction
N-oxide directing group
Regioselective C–H functionalization review
Metabolic stability profiling
6-fluoro mass tag
Microsomal stability and metabolite tracking
Quote Request

Request a Quote for 1H-Pyrrolo[1,2-a]benzimidazole, 6-fluoro-2,3-dihydro-, 4-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.